molecular formula C18H20N4 B12903007 4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-24-5

4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine

Cat. No.: B12903007
CAS No.: 88875-24-5
M. Wt: 292.4 g/mol
InChI Key: ZNJMEDMTIUPCPL-UHFFFAOYSA-N
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Description

4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a synthetically designed, nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. The imidazo[1,5-a]pyrimidine scaffold is a privileged structure known for its wide range of pharmacological activities due to its structural resemblance to purine bases, allowing it to interact with various enzymatic targets and biomolecules. This specific derivative is an valuable intermediate for researchers exploring the structure-activity relationships (SAR) of small molecule inhibitors. Compounds within the imidazo[1,5-a]pyrimidine class have demonstrated notable potential as anticancer agents, with some derivatives exhibiting potent activity against cell lines such as MCF-7, HepG2, and A549 in preclinical studies . Furthermore, closely related analogs, particularly those incorporating a methylsulfonyl pharmacophore, have been developed as highly selective Cyclooxygenase-2 (COX-2) inhibitors, showing potent anti-inflammatory and analgesic effects in experimental models . The rigidity and planar nature of the core structure also make it a candidate for photophysical studies and the development of organic fluorophores for use as biomarkers or photochemical sensors . This product is provided for research purposes to facilitate the development of novel therapeutic agents and biochemical probes. Researchers can utilize this compound to investigate enzyme inhibition, protein-ligand interactions using spectroscopic and computational methods, and cytotoxic effects on various cancer cell lines. This compound is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

88875-24-5

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

4-methyl-6-phenyl-2-piperidin-1-ylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C18H20N4/c1-14-12-16(21-10-6-3-7-11-21)20-17-13-19-18(22(14)17)15-8-4-2-5-9-15/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3

InChI Key

ZNJMEDMTIUPCPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on 4-Chloro-2-methylimidazo[1,5-a]pyrimidine Derivatives

  • Starting Material: 4-chloro-2-methylimidazo[1,5-a]pyrimidine derivatives, often with additional substituents such as carbonitrile groups.
  • Nucleophile: Piperidine (a secondary amine).
  • Solvent: Polyethylene glycol 400 (PEG-400) is used as a green solvent.
  • Conditions: Heating at 120 °C without additional base.
  • Reaction Time: Rapid reaction, typically complete within 5 minutes.
  • Outcome: High yields of the desired 2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine derivatives.

This method is efficient and environmentally friendly, avoiding the use of strong bases or harsh conditions. The solubility of reactants at elevated temperature in PEG-400 facilitates the substitution reaction.

Entry Amine Reagent Product Yield (%)
1 Piperidine 88-89

Note: The yields are consistent with similar amine substitutions reported in the literature for related compounds under these conditions.

One-Pot Multi-Component Reactions and Cyclization

  • Approach: Multi-component reactions involving aldehydes, amines, and other reagents to form pyrimidine rings, followed by cyclization to imidazo[1,5-a]pyrimidine frameworks.
  • Example: Reaction of benzaldehydes, ethyl cyanoacetate, and thiourea in the presence of potassium bicarbonate in ethanol to form pyrimidine intermediates.
  • Subsequent Steps: Hydrazinolysis and condensation with other reagents to build fused heterocycles.
  • Advantages: This method allows for structural diversity and functional group tolerance.

While this approach is more general for pyrimidine derivatives, it can be adapted for the synthesis of imidazo[1,5-a]pyrimidine compounds by appropriate choice of starting materials and reaction conditions.

Conventional Reflux and Base-Mediated Amination

  • Method: Dissolving the halogenated pyrimidine precursor in ethanol, adding piperidine and a base such as triethylamine.
  • Conditions: Reflux for several hours (e.g., 4 hours).
  • Workup: Removal of solvent under reduced pressure, washing, filtration, and drying.
  • Yield: Typically good yields with straightforward purification.

This classical approach is widely used for the preparation of piperidinyl-substituted pyrimidines and related heterocycles.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
Nucleophilic substitution in PEG-400 4-chloro-2-methylimidazo[1,5-a]pyrimidine, piperidine, PEG-400, 120 °C 5 min 88-89 Fast, green solvent, high yield Requires elevated temperature
Multi-component reaction + cyclization Benzaldehyde, ethyl cyanoacetate, thiourea, KHCO3, ethanol, reflux Several hours Moderate Structural diversity, one-pot Longer reaction time
Curtius rearrangement + protection Acyl azide formation, DPPA, triethylamine, toluene Hours ~60-70 High purity intermediates Multi-step, use of azides
Reflux with base in ethanol Halogenated pyrimidine, piperidine, triethylamine, ethanol, reflux 4 hours Good Simple, classical method Longer reaction time, solvent use

Research Findings and Notes

  • The nucleophilic aromatic substitution on 4-chloro-2-methylimidazo[1,5-a]pyrimidine derivatives in PEG-400 is a notably efficient and environmentally friendly method, achieving high yields rapidly without the need for additional bases or catalysts.
  • Protecting group strategies and Curtius rearrangement are valuable for complex pyrimidine derivatives synthesis, improving solubility and reaction control, though they add synthetic steps.
  • Microwave and ultrasound-assisted syntheses have been explored for related fused pyrimidine systems to reduce reaction times and improve yields, suggesting potential for adaptation to this compound.
  • Classical reflux methods remain reliable for scale-up and straightforward synthesis but are less time-efficient compared to modern green chemistry approaches.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in diverse chemical reactions allows chemists to explore new derivatives with potentially enhanced properties .

Biology

Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. Its interactions with specific molecular targets can inhibit enzyme activity or modulate receptor functions, which is crucial for developing therapeutic agents .

Medicine

The compound has been explored for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations have shown promise in anticancer applications due to its ability to interfere with cancer cell proliferation .

Industry

In industrial applications, this compound is utilized in developing novel materials and as a catalyst in various chemical reactions. Its unique properties can enhance the efficiency of chemical processes .

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Scaffold Variations

The imidazo[1,5-a]pyrimidine core differentiates this compound from related heterocycles, such as:

  • Pyrazolo[1,5-a]pyrimidines: These lack the fused imidazole ring and are often used as kinase inhibitors (e.g., TTK inhibitors). Substitutions on the phenyl ring of pyrazolo[1,5-a]pyrimidines (e.g., 6m and 6p) significantly enhance potency, with IC₅₀ values in the nanomolar range .
  • Imidazo[1,2-b]pyridazines : Exemplified by SGI-1776, these exhibit potent PIM kinase inhibition (IC₅₀ = 45 nM) but suffer from off-target hERG and cytochrome P450 interactions, which are mitigated in pyrazolo[1,5-a]pyrimidine derivatives .
  • Imidazo[1,5-a]pyrazines : Found in acalabrutinib (a Btk inhibitor), this core enables covalent binding to Cys481 in Bruton’s tyrosine kinase (Btk), demonstrating the role of core structure in target specificity .

Substituent Effects

  • Position 2 (Piperidin-1-yl) : The piperidine group enhances solubility and bioavailability compared to simpler alkyl or aryl substituents. For example, zanubrutinib (a tetrahydropyrazolo[1,5-a]pyrimidine) uses a piperidine-acrylamide chain to improve pharmacokinetics .
  • Position 4 (Methyl) : Methyl groups at this position are associated with steric stabilization and reduced metabolic degradation. In pyrazolo[1,5-a]pyrimidines, similar substitutions improve metabolic stability by ~30% in hepatic microsome assays .
  • Position 6 (Phenyl): The phenyl group facilitates π-π stacking in kinase binding pockets. In SGI-1776, a 4-phenoxyphenyl substituent at position 3 enhances binding affinity to PIM-1 .

Kinase Inhibition Potential

  • PIM Kinases : Pyrazolo[1,5-a]pyrimidines with 3,5-position substituents achieve IC₅₀ values of 45–100 nM, comparable to imidazo[1,2-b]pyridazines but with reduced toxicity .
  • Btk Inhibition: Acalabrutinib’s imidazo[1,5-a]pyrazine core achieves sub-nanomolar Btk inhibition (IC₅₀ < 5 nM), highlighting the importance of core rigidity and substituent placement .

Comparative Data Table

Compound Name/Scaffold Core Structure Key Substituents Biological Activity (IC₅₀) Notable Properties
Target Compound Imidazo[1,5-a]pyrimidine 4-Methyl, 6-phenyl, 2-piperidin-1-yl N/A (Predicted kinase inhibitor) High lipophilicity (LogP ~3.5), potential membrane probe
SGI-1776 Imidazo[1,2-b]pyridazine 3,5-Position substituents PIM-1: 45 nM hERG inhibition (IC₅₀ = 1.2 µM)
Acalabrutinib Imidazo[1,5-a]pyrazine Piperidine-acrylamide chain Btk: <5 nM Covalent binding, >100-fold selectivity over other kinases
Pyrazolo[1,5-a]pyrimidine 6m Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl at position 7 TTK: 12 nM Metabolic stability: 85% remaining after 1h in microsomes
Fluorescent Probe 3 Imidazo[1,5-a]pyridine Dimeric structure Membrane intercalation Stokes shift: 120 nm, λₑₘ = 480 nm

Biological Activity

4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,5-a]pyrimidine family. Its unique structure, featuring a piperidine ring, has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article reviews the synthesis, mechanisms of action, and biological activities associated with this compound.

Synthesis

The synthesis of this compound typically involves multicomponent reactions. A common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde and a piperidine derivative under reflux conditions. Industrial production may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.

PropertyValue
CAS Number 88875-24-5
Molecular Formula C18H20N4
Molecular Weight 292.4 g/mol
IUPAC Name This compound
InChI Key ZNJMEDMTIUPCPL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function as an agonist or antagonist. The precise pathways and targets vary depending on the biological system being studied.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The compound demonstrated an IC50 value of approximately 0.126μM0.126\,\mu M against MDA-MB-231 cells, indicating potent activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly, suggesting its potential use in treating inflammatory diseases .

Enzyme Inhibition

This compound acts as an enzyme inhibitor in various assays. Notably, it has demonstrated inhibition against acetylcholinesterase (AChE) and urease, which are crucial in neurological and gastrointestinal functions respectively .

Study on Anticancer Effects

A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through increased caspase activity . This suggests that the compound may be effective in targeting tumor cells while exhibiting lower toxicity towards normal cells.

Study on Anti-inflammatory Properties

In a controlled experiment involving inflammation-induced mice models, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its therapeutic potential in managing inflammatory responses .

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